N-cyclopropyl-5-methylisoxazol-3-amine
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Overview
Description
N-cyclopropyl-5-methylisoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-methylisoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide acts as the dipole and an alkyne or alkene acts as the dipolarophile . The reaction is usually catalyzed by copper (I) or ruthenium (II) catalysts .
Industrial Production Methods
In industrial settings, the synthesis of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and cost-effective approaches to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-methylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-5-methylisoxazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-methylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-5-phenylisoxazol-3-amine
- N-cyclopropyl-5-ethylisoxazol-3-amine
- N-cyclopropyl-5-propylisoxazol-3-amine
Uniqueness
N-cyclopropyl-5-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N-cyclopropyl-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(9-10-5)8-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |
InChI Key |
PERYZUZZFMNWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC2CC2 |
Origin of Product |
United States |
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